Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC18314020
Molecular Formula: C12H12BrF3O3
Molecular Weight: 341.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrF3O3 |
|---|---|
| Molecular Weight | 341.12 g/mol |
| IUPAC Name | ethyl 3-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
| Standard InChI Key | HAWBKOHDPVNFBG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)Br)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propanoate backbone with a hydroxyl group at the β-position and an ethyl ester at the terminal carboxyl group. The aromatic ring is substituted at the 4-position with bromine and at the 3-position with a trifluoromethyl (-CF₃) group. This arrangement creates distinct electronic effects: the electron-withdrawing -CF₃ group polarizes the ring, while the bromine atom serves as a potential site for nucleophilic substitution .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 341.12 g/mol | |
| Melting Point | Not reported (likely amorphous) | |
| Solubility | Moderate in polar solvents | |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability in biological systems, while the hydroxyl and ester groups enable hydrogen bonding and hydrolytic reactivity.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts Acylation: Introduction of the trifluoromethylphenyl group via reaction of 4-bromo-3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate under basic conditions .
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Hydroxylation: Reduction of the intermediate ketone using catalysts like NaBH₄ or enzymatic systems to yield the β-hydroxy ester .
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Purification: Chromatographic separation to isolate the desired enantiomer, often achieving >90% purity .
A representative protocol from details the use of lipase-mediated dynamic kinetic resolution to optimize enantioselectivity, achieving a 78% yield with 99% enantiomeric excess (ee).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Reduce reaction times from hours to minutes while maintaining high yields .
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Catalyst Recycling: Palladium-based catalysts are reused in cross-coupling steps, minimizing waste .
Reactivity and Functionalization
Key Reactions
The compound undergoes transformations critical for derivatization:
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | Aqueous NaOH, reflux | Carboxylic acid derivative |
| Bromine Substitution | Pd-catalyzed coupling (Suzuki) | Biaryl analogs |
| Oxidation | Dess-Martin periodinane | β-Keto ester |
For instance, Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aromatic groups, enabling access to diverse biaryl structures .
Stereochemical Considerations
The β-hydroxy center introduces chirality, necessitating enantioselective synthesis for pharmaceutical applications. Enzymatic methods using immobilized lipases (e.g., Novozym 435) achieve >95% ee, outperforming traditional chemical catalysts .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules:
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Anticancer Agents: Derivatives inhibit kinase enzymes by leveraging the -CF₃ group’s metabolic stability .
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Anti-inflammatory Drugs: Ester hydrolysis yields carboxylic acids that modulate COX-2 activity.
Materials Science
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Liquid Crystals: The rigid aromatic core and polar groups enhance mesophase stability.
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Polymer Additives: Fluorinated side chains improve thermal resistance in polyesters .
Spectroscopic Characterization
NMR Data
¹H NMR (400 MHz, CDCl₃):
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δ 1.28 (t, 3H, -OCH₂CH₃)
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δ 4.21 (q, 2H, -OCH₂CH₃)
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δ 5.44 (dd, 1H, -CH(OH)-)
¹³C NMR confirms the ester carbonyl at δ 172.4 and the quaternary carbon bearing -OH at δ 75.8 .
IR and MS Profiles
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IR (cm⁻¹): 3440 (-OH), 1725 (C=O), 1120 (C-F).
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | Cl vs. Br; lower molecular weight | Reduced kinase inhibition |
| Methyl 3-(3-CF₃-phenyl)propanoate | Lacks hydroxyl group | Higher metabolic stability |
The bromine atom in the target compound enhances electrophilicity, favoring cross-coupling reactions over chlorine analogs .
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